tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(phenylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGCAILZJBRUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144606 | |
| Record name | 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-78-4 | |
| Record name | 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage, a critical step in synthetic workflows:
| Reaction Component | Details |
|---|---|
| Reagent | Trifluoroacetic acid (TFA) |
| Conditions | Dichloromethane (DCM), 0°C → RT |
| Time | 2–4 hrs |
| Product | 4-(3-Phenylureido)piperidine |
| Yield | 92–96% |
Mechanistic Insight : Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction preserves the urea functionality while generating a free amine.
Urea Group Modifications
The 3-phenylureido moiety participates in two key transformations:
Hydrolysis to Primary Amine
| Parameter | Value |
|---|---|
| Reagent | 6M HCl |
| Conditions | Reflux, 8–12 hrs |
| Product | 4-Aminopiperidine derivative |
| Side Products | Aniline (from phenylurea cleavage) |
| Yield | 78–85% |
Condensation with Aldehydes
| Component | Details |
|---|---|
| Reagent | 4-Formylpiperidine derivatives |
| Catalyst | NaBH(OAc)₃ |
| Solvent | DCM, RT |
| Product | Bis-piperidine urea adducts |
| Yield | 65–72% |
Key Observation : The urea's NH groups act as nucleophiles in reductive amination, enabling C–N bond formation without Boc group interference.
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation:
N-Alkylation
| Reaction Component | Details |
|---|---|
| Electrophile | Methyl iodide |
| Base | K₂CO₃ |
| Solvent | Acetonitrile, 60°C |
| Product | Quaternary piperidinium salt |
| Yield | 88% |
Acylation
| Parameter | Value |
|---|---|
| Reagent | Acetyl chloride |
| Conditions | Pyridine, 0°C → RT |
| Product | N-Acetylpiperidine derivative |
| Yield | 81% |
Cross-Coupling Reactions
Palladium-mediated couplings enable aryl group introduction:
| Reaction Type | Suzuki-Miyaura Coupling |
|---|---|
| Boron Partner | 4-Bromophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | THF/H₂O (3:1), 80°C |
| Product | 4-(Biphenyl-4-ylureido) analog |
| Yield | 63% |
Limitation : Steric hindrance from the Boc group reduces coupling efficiency compared to non-protected analogs.
Reductive Transformations
Selective reductions preserve the urea while modifying other groups:
| Reaction | Hydrogenation of Aromatic Ring |
|---|---|
| Catalyst | Pd/C (10 wt%) |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol, 25°C |
| Product | Cyclohexylurea derivative |
| Yield | 74% |
Mechanistic and Practical Considerations
-
Boc Stability : The Boc group remains intact under basic and neutral conditions but decomposes in strong acids (e.g., TFA) or prolonged heating.
-
Urea Reactivity : The NH groups participate in hydrogen bonding, influencing reaction rates in protic solvents.
-
Steric Effects : Bulky tert-butyl and phenyl groups slow electrophilic substitutions on the piperidine ring.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Employing lithium aluminum hydride.
- Substitution Reactions: Where the phenylureido group can be replaced by other nucleophiles.
2. Biology:
In biological research, tert-butyl 4-(3-phenylureido)piperidine-1-carboxylate is utilized as a building block for developing biologically active compounds. Its ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacology.
3. Medicine:
The compound has potential therapeutic applications, particularly in drug development. Research indicates that it may influence enzyme activity or receptor interactions, which are critical for designing new medications targeting various diseases.
Case Studies and Research Findings
Recent studies have explored the applications of this compound in drug development:
- Targeted Drug Delivery: Research indicates that this compound can be incorporated into drug delivery systems aimed at improving bioavailability and specificity.
- Enzyme Inhibition Studies: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, presenting opportunities for therapeutic intervention.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate" and its analogs:
Key Structural and Functional Differences
In contrast, tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate incorporates a pyridine ring, which may improve solubility and metal coordination . The hydroxypropyl variant (CAS 156185-63-6) serves as a protecting group, enabling selective deprotection in multistep syntheses .
Physicochemical Properties: The target compound’s molecular weight (~325.4) is higher than analogs like CAS 205059-24-1 (269.38), suggesting differences in bioavailability and permeability . Analogs such as tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate exhibit defined physical states (light yellow solid), while others lack such data .
Applications :
- Ureido-containing compounds (target and CAS 1396861-73-6) are prioritized in kinase inhibitor development due to their hydrogen-bonding motifs .
- Piperazine derivatives (CAS 205059-24-1) are favored in CNS drug design for their conformational flexibility .
Safety Profiles: Analogs with amino or ureido groups (e.g., CAS 1707580-61-7) require stringent protective measures, while hydroxypropyl and piperazine derivatives have fewer reported hazards .
Research Findings
- Synthetic Utility : Ureido-substituted piperidines (e.g., target and CAS 1396861-73-6) are critical in fragment-based drug design, enabling modular assembly of pharmacophores .
- Safety Handling : Analogs like CAS 1707580-61-7 mandate respiratory and eye protection, suggesting similar precautions for the target compound despite lacking explicit data .
Biological Activity
tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate (CAS No. 1233951-78-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a piperidine ring substituted with a tert-butyl group and a phenylureido moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 317.40 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP (Octanol/Water) | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. It has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain modulation.
Inhibition of Soluble Epoxide Hydrolase
Research indicates that this compound exhibits potent inhibitory effects on sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. This mechanism is significant for therapeutic applications in cardiovascular diseases and inflammation-related conditions .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound can reduce inflammatory responses in animal models. For instance, it has been shown to decrease edema and inflammatory markers in models of acute inflammation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It has been reported to mitigate neurotoxicity induced by agents such as MPTP in mice, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Study on Inflammation : A study assessed the effect of this compound on carrageenan-induced paw edema in rats. Results showed a significant reduction in paw swelling compared to the control group, indicating effective anti-inflammatory properties.
- Neuroprotection : Another study evaluated the compound's efficacy against MPTP-induced neurotoxicity in mice. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function .
Metabolism and Pharmacokinetics
Understanding the metabolism of this compound is essential for evaluating its safety and efficacy. Studies utilizing LC-MS/MS have identified several metabolites, which retain some biological activity but are less potent than the parent compound . The primary metabolic pathways include oxidation and amide hydrolysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a phenylurea group. Key steps include:
- Carbamate Protection : Use tert-butyl carbamate to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions .
- Ureido Formation : React the protected piperidine with phenyl isocyanate under anhydrous conditions in dichloromethane, catalyzed by triethylamine. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Purification : Employ silica gel column chromatography (gradient elution with 10–30% ethyl acetate in hexane) to isolate the product in >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for quaternary carbon) and urea NH signals (δ ~6.5–7.5 ppm). Compare with computational predictions (e.g., ChemDraw or Gaussian) to resolve discrepancies .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (expected [M+H] at m/z ~362).
- HPLC : Achieve >95% purity using a C18 column with UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and monitor for respiratory irritation .
- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the urea or carbamate groups .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Account for solvent (e.g., DMSO vs. CDCl) and concentration-dependent shifts. For urea NH protons, DMSO-d enhances hydrogen bonding, downfield-shifting NH signals by 1–2 ppm .
- DFT Calculations : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental and computed data to identify conformational isomers .
- 2D NMR : Use HSQC and HMBC to resolve ambiguities in C assignments, particularly for the piperidine and phenylurea moieties .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving moisture-sensitive intermediates?
- Methodological Answer :
- Moisture Control : Conduct reactions under inert atmosphere (Ar) using flame-dried glassware. Pre-activate molecular sieves (3Å) in solvents like THF or DCM .
- Catalyst Screening : Test bases (e.g., DBU vs. EtN) to enhance coupling efficiency between piperidine and phenyl isocyanate. Optimize molar ratios (1:1.2 for piperidine:isocyanate) .
- Workup Optimization : Quench reactions with ice-cold water to precipitate the product, minimizing hydrolysis. Centrifuge at 10,000 rpm for 10 min to recover solids .
Q. What are the implications of observed solubility discrepancies between theoretical calculations and experimental results for this compound?
- Methodological Answer :
- Solvent Polarity : The compound’s low solubility in water (Log S ≈ -3.5) but high solubility in DCM or DMF aligns with its hydrophobic tert-butyl and aryl groups. Adjust solvent systems (e.g., DCM/MeOH 9:1) for recrystallization .
- pH Effects : Protonation of the piperidine nitrogen (pKa ~8–10) enhances solubility in acidic buffers (pH <4). Use 0.1% TFA in mobile phases for HPLC .
- Co-solvents : For biological assays, employ DMSO stocks (≤10% v/v) to maintain solubility without denaturing proteins .
Q. How does the steric environment of the piperidine ring influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Conformational Analysis : The tert-butyl group creates a steric shield around the piperidine nitrogen, directing nucleophilic attacks to the less hindered urea carbonyl. Confirm via X-ray crystallography or NOE NMR .
- Reactivity Studies : Compare reaction rates with/without tert-butyl protection. For example, deprotection (using TFA) increases nucleophilic reactivity at the piperidine nitrogen by 5-fold .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding orientations in enzyme active sites, highlighting steric constraints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
